molecular formula C18H16N2O6 B1681837 2,5-Dioxopyrrolidin-1-yl 4-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)butanoate CAS No. 79886-55-8

2,5-Dioxopyrrolidin-1-yl 4-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)butanoate

Cat. No. B1681837
CAS RN: 79886-55-8
M. Wt: 356.3 g/mol
InChI Key: PMJWDPGOWBRILU-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of pyrrolidine-2,5-dione . Pyrrolidine-2,5-dione derivatives are known for their diverse biological activities .


Synthesis Analysis

While specific synthesis information for this compound was not found, a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, has been synthesized and studied . The synthesis involved a reaction of 4-aminobenzenesulfonamide with maleic anhydride .


Chemical Reactions Analysis

The compound 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide, which seems to be structurally related, is known to enter the aza-Michael reaction with secondary amines .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis and Cyclization Reactions : The compound is used in the preparation and reaction of derivatives to obtain new substituted pyrazolopyrimidin-4-ones. These compounds showed a potent effect on increasing reactivity of cellobiase, highlighting its potential in enzymatic activity enhancement (Mohamed Abd & Gawaad Awas, 2008).

Polymer and Material Science

  • Electrochromic Device Application : A monomer related to the compound was synthesized, leading to a soluble polymer suitable for electrochromic devices. This highlights its potential application in material science, particularly in the development of novel materials with specific optical properties (Başak Yiĝitsoy et al., 2007).

Therapeutic Research and Drug Development

  • Treatment of Idiopathic Pulmonary Fibrosis : Derivatives of this compound have been investigated for their potential as therapeutic agents. For instance, one specific derivative is being evaluated as a nonpeptidic αvβ6 integrin inhibitor for the inhaled treatment of idiopathic pulmonary fibrosis (P. Procopiou et al., 2018). Another study focused on the synthesis and determination of the absolute configuration of a related compound, emphasizing its significance in the development of new pharmaceuticals (Niall A. Anderson et al., 2016).

Electrochemical Applications

  • Electrochemical Polymerization for Devices : Research on the electrochemical polymerization of a similar monomer demonstrates its potential application in developing multichromic materials, which are crucial in electrochromic devices (B. Carbas et al., 2014).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c21-14-8-9-15(22)19(14)13-6-4-12(5-7-13)2-1-3-18(25)26-20-16(23)10-11-17(20)24/h4-9H,1-3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJWDPGOWBRILU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601000817
Record name 1-(4-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}phenyl)-1H-pyrrole-2,5-dione
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Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl 4-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)butanoate

CAS RN

79886-55-8
Record name Succinimidyl 4-(4-maleimidophenyl)butyrate
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Record name 1-(4-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}phenyl)-1H-pyrrole-2,5-dione
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Record name 4-(p-Maleimidophenyl)butyric acid N-hydroxysuccinimide ester
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Record name N-Succinimidyl 4-(4-maleimidophenyl)butyrate
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Synthesis routes and methods

Procedure details

The following protocol is used to conjugate PE via an SMPB intermediate: 100 micromoles of phosphatidyl ethanolamine (PE) is dissolved in 5 mL of argon-purged, anhydrous methanol containing 100 micromoles of triethylamine (TEA). The solution is maintained over an argon or nitrogen atmosphere. The reaction may also be done in dry chloroform50 mg of succinimidyl-4-(p-maleimidophenyl)butyrate (SMPB, Pierce) is the added to the PE solution, and the solution is mixed well to dissolve. The solution is allowed to react for 2 hours at room temperature, while maintaining it under an argon or nitrogen atmosphere. Methanol is removed from the reaction solution by rotary evaporation and the solids are redissolved in 5 mLchloroform. The water-soluble reaction by-products are extracted from the chloroform with an equal volume of 1% NaCl. Extraction is repeated once more. The MPB-PE derivative is purified by chromatography on a column of silicic acid (Martin F J et al., Immunospecific targeting of liposomes to cells: A novel and efficient method for covalent attachment of Fab′ fragments via disulfide bonds. Biochemistry, 1981; 20:4229-38). Chloroform is removed from the MBP-PE by rotary evaporation. The derivative is stored at −20° C. under a nitrogen atmosphere until use.
[Compound]
Name
PE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
SMPB
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
phosphatidyl ethanolamine
Quantity
100 μmol
Type
reactant
Reaction Step Three
Quantity
100 μmol
Type
reactant
Reaction Step Four
Name
succinimidyl-4-(p-maleimidophenyl)butyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
PE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dioxopyrrolidin-1-yl 4-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)butanoate
Reactant of Route 2
Reactant of Route 2
2,5-Dioxopyrrolidin-1-yl 4-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)butanoate
Reactant of Route 3
Reactant of Route 3
2,5-Dioxopyrrolidin-1-yl 4-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)butanoate
Reactant of Route 4
Reactant of Route 4
2,5-Dioxopyrrolidin-1-yl 4-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)butanoate
Reactant of Route 5
Reactant of Route 5
2,5-Dioxopyrrolidin-1-yl 4-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)butanoate
Reactant of Route 6
2,5-Dioxopyrrolidin-1-yl 4-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)butanoate

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